Spermine(HBBH)

Description

Spermine (C₁₀H₂₆N₄) is a naturally occurring polyamine critical for cellular proliferation, growth, and stress responses across organisms . It is synthesized from spermidine via spermine synthase and functions as a polycation, binding nucleic acids (e.g., DNA, RNA) and proteins to stabilize structures like viral helices . Spermine also activates signaling pathways, such as mitogen-activated protein kinases (MAPKs) in plants, mediating stress responses .

Properties

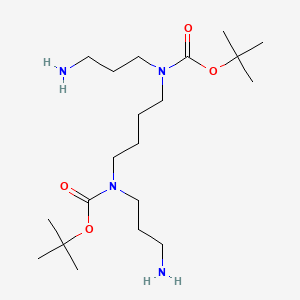

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-[4-[3-aminopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23(15-9-11-21)13-7-8-14-24(16-10-12-22)18(26)28-20(4,5)6/h7-16,21-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSUKFQJCFUOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCN(CCCN)C(=O)OC(C)(C)C)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Spermine is synthesized from spermidine through the action of the enzyme spermine synthase. The process involves the addition of an aminopropyl group to spermidine . The synthetic route typically starts with the decarboxylation of ornithine to produce putrescine, which is then converted to spermidine before finally being transformed into spermine .

Industrial Production Methods

Industrial production of spermine involves the fermentation of specific bacterial strains that can produce polyamines. The process is optimized to ensure high yields and purity of the compound. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate spermine .

Chemical Reactions Analysis

Types of Reactions

Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with aldehydes and ketones to form Schiff bases. Additionally, spermine can be oxidized by enzymes such as spermine oxidase, leading to the formation of hydrogen peroxide and other reactive oxygen species .

Common Reagents and Conditions

Common reagents used in reactions involving spermine include aldehydes, ketones, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the polyamine structure .

Major Products

The major products formed from the reactions of spermine include Schiff bases, amides, and various oxidized derivatives. These products are often studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

Biological Functions and Mechanisms

Spermine is involved in cellular homeostasis, growth, and differentiation. It exhibits antioxidant properties and modulates various cellular processes such as autophagy and apoptosis. The following sections detail its specific applications.

1.1. Anticancer Properties

Spermine has been investigated for its potential as an anticancer agent. Research indicates that it interferes with the tumor cell cycle, inhibiting proliferation and promoting apoptosis in cancer cells. For instance, studies have demonstrated that spermine enhances the acetylation of histone proteins, which can lead to autophagy activation and tumor growth suppression .

Case Study: Cervical Cancer

- Findings : Spermine treatment in HeLa cells resulted in significant growth inhibition through apoptosis induction .

- Mechanism : The compound enhances autophagic flux by stabilizing MAP1S, which is crucial for cellular homeostasis.

1.2. Neuroprotective Effects

Spermine has shown promise in improving cognitive functions and protecting against neurodegenerative diseases. Studies have indicated that higher dietary intake of spermine correlates with improved cognitive performance in aging models .

Case Study: Cognitive Function Improvement

- Duration : 3-month study on higher spermine intake.

- Outcome : Significant enhancement in cognitive abilities was observed .

1.3. Fertility Enhancement

Research has identified spermine as a compound that can enhance human sperm motility. A high-throughput screening platform revealed several compounds, including spermine, that positively affect sperm motility parameters .

| Compound | Effect on Motility (%) | Mechanism |

|---|---|---|

| Spermine | +XX% | Modulation of cytoskeletal dynamics |

1.4. Ocular Health

Spermine has potential applications in treating ocular diseases such as glaucoma and age-related macular degeneration. It acts as an antioxidant and has been shown to protect retinal cells from oxidative stress .

Potential Applications :

- Glaucoma

- Age-related macular degeneration

- Cataracts

Pharmacokinetics and Dosage

Understanding the pharmacokinetics of spermine is essential for determining effective dosages for therapeutic use. Studies have shown that spermine is rapidly absorbed in the gastrointestinal tract and distributed to various tissues.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Peak Plasma Levels | 1 hour post-administration |

2.1. Dosage Recommendations

Current research suggests varying dosages depending on the intended application:

- Cognitive Enhancement : 10-20 mg/day

- Anticancer Therapy : Higher doses may be required based on tumor type.

Mechanism of Action

Spermine functions as a free radical scavenger, protecting DNA from oxidative damage. It forms various adducts that prevent oxidative stress and stabilize the helical structure of nucleic acids . Spermine also regulates gene expression and prevents endonuclease-mediated DNA fragmentation . Its molecular targets include nucleic acids and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spermidine (C₇H₁₉N₃)

Spermidine, a triamine and precursor to spermine, shares overlapping biological roles but distinct pharmacokinetics:

- Structural Differences : Spermidine lacks one amine group compared to spermine, reducing its charge density and binding affinity .

- Functional Overlap : Both induce autophagy and support cell growth, but spermidine often acts as a prodrug, converting to spermine in vivo via spermine synthase .

- Bioavailability : Oral spermidine supplementation increases systemic spermine levels, suggesting its effects are mediated indirectly through spermine .

Putrescine (C₄H₁₂N₂)

Putrescine, a diamine, serves as the foundational precursor for spermidine and spermine:

- Biosynthetic Role : Putrescine is converted to spermidine by spermidine synthase, which is further aminated to form spermine .

- Functional Limitations : Unlike spermine, putrescine lacks direct roles in stress signaling or nucleic acid stabilization, focusing instead on supporting cell division .

Structural and Chemical Properties

Note: HBBH (dihydroxyborane) in unrelated studies exhibits B-H bond strength of 555 kJ/mol, but this refers to a distinct boron compound .

Metabolic Pathways

- Spermine Synthesis : Derived from spermidine via spermine synthase; reversible conversion occurs via spermine oxidase (SMOX) .

- Excretion : Both compounds are excreted renally, but spermine’s higher charge delays clearance compared to spermidine .

Toxicity and Handling

| Parameter | Spermine | TBBt |

|---|---|---|

| GHS Classification | Skin corrosion (Cat 1B), Eye damage (Cat 1) | Not specified |

| Hydrophobicity | Low | High |

| Acute Toxicity (LD₅₀) | >2,000 mg/kg (oral, rat) | Data unavailable |

Biological Activity

Spermine, a polyamine compound, has garnered significant attention in biomedical research due to its diverse biological activities. This article delves into the biological activity of spermine, particularly its mechanisms of action, therapeutic potential, and implications in various health conditions.

Overview of Spermine

Spermine is a naturally occurring polyamine involved in cellular processes such as cell growth, differentiation, and apoptosis. It is synthesized from spermidine and is essential for cellular functions due to its ability to stabilize DNA and RNA structures, modulate ion channels, and influence gene expression.

-

Antimycobacterial Activity :

Recent studies have highlighted spermine's ability to enhance the efficacy of anti-tuberculosis drugs. It has been shown to induce the formation of reactive oxygen species (ROS) in Mycobacterium tuberculosis (M.tb), which synergizes with existing TB medications like isoniazid and rifampicin. This ROS generation is influenced by pH and iron concentration, suggesting a complex interaction with microbial metabolism . -

Modulation of Cellular Processes :

Spermine plays a role in regulating cell signaling pathways that affect apoptosis and cell proliferation. For instance, increased levels of spermine oxidase (SMOX) have been linked to gastric cancer risk associated with Helicobacter pylori infection. The catabolism of spermine through SMOX leads to the production of hydrogen peroxide (H₂O₂), which can induce DNA damage and apoptosis in gastric epithelial cells . -

Hair Growth Stimulation :

Spermine has also been implicated in promoting hair growth through its effects on epithelial stem cells in hair follicles. Studies indicate that spermine can upregulate specific keratin genes associated with hair follicle development, thus enhancing hair shaft elongation and prolonging the anagen phase .

Case Study 1: Spermine in Tuberculosis Treatment

A study published recently demonstrated that spermine not only exhibits direct antimycobacterial properties but also enhances the activity of standard anti-TB drugs. The researchers utilized various biochemical assays to confirm that spermine could significantly increase the effectiveness of these drugs against M.tb, providing a potential adjunct therapy for tuberculosis .

Case Study 2: Spermine and Gastric Cancer

Research indicated that Helicobacter pylori strains expressing the CagA protein lead to elevated levels of SMOX, resulting in increased ROS production and subsequent DNA damage in gastric epithelial cells. This mechanism underscores the potential role of spermine metabolism in gastric carcinogenesis .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Antimycobacterial | Enhances ROS generation; synergizes with TB drugs | Potential adjunct therapy for tuberculosis |

| Hair Growth Promotion | Upregulates keratin genes; stimulates epithelial stem cells | Novel treatment for hair loss |

| Cancer Risk Modulation | Increases SMOX activity; induces DNA damage | Implications for gastric cancer therapy |

Research Findings

- Spermine's Role in Cancer : Elevated spermine levels have been associated with various cancers due to its involvement in apoptosis and cell proliferation pathways .

- Therapeutic Potential : The dual role of spermine as both a therapeutic enhancer for existing drugs and a modulator of cellular processes presents opportunities for developing new treatment strategies across different diseases.

Q & A

Q. What established synthetic methods are used to prepare HBBH and its metal complexes?

HBBH is synthesized via refluxing stoichiometric mixtures of the ligand with metal chlorides (e.g., Cu²⁺, Ni²⁺) in ethanol at controlled pH (4–7) for 10–12 hours. Metal coordination is confirmed by infrared spectroscopy, where the disappearance of the ν(OH) band and shifts in ν(C-O) and ν(M-N/O) vibrations indicate successful complexation . For vanadium complexes, a distinct method involving V₂O₅ reduction in sulfuric acid is employed, followed by neutralization and precipitation .

Q. How is infrared spectroscopy applied to validate HBBH’s coordination chemistry?

IR spectroscopy identifies key vibrational modes: the absence of the phenolic O-H stretch (νOH) in metal complexes confirms deprotonation, while new bands at ~450–550 cm⁻¹ correspond to ν(M-O) and ν(M-N) bonds. Additionally, shifts in ν(C-O) and δ(OH) deformation modes provide evidence of ligand-metal electron delocalization .

Q. What computational methods are used to predict HBBH’s electronic structure?

High-level CBS-QB3 and CAS-MRCI calculations simulate HBBH’s ionization energy (IE = 9.08 ± 0.015 eV) and vibrational spectra. These methods model B-B π-bond ionization and B-H bond dissociation energies, aligning with experimental photoelectron spectra .

Advanced Research Questions

Q. How can discrepancies between simulated and experimental Franck-Condon spectra be resolved in HBBH studies?

Discrepancies arise from approximations in vibrational mode assignments or isomer coexistence. Advanced CAS-MRCI simulations, which include dynamic electron correlation, improve agreement with experimental data by refining vibrational progressions (e.g., 1100 cm⁻¹ peaks). Cross-validation with isotopic labeling (e.g., ¹¹B/¹⁰B) further resolves ambiguities .

Q. What experimental strategies distinguish HBBH isomers (e.g., HBBH vs. BBH₂)?

Mass spectrometry with isotopic pattern analysis (e.g., 16:8:1 intensity ratios for ¹¹B/¹⁰B) identifies dominant species. For example, B₂H₂ isomers show distinct IEs (HBBH: 9.02 eV vs. BBH₂: 8.97 eV). Photoelectron spectral features, such as minor peaks at m/z=23, indicate diborene (linear B=B) rather than BBH₂ structures .

Q. How should researchers design experiments to address contradictory data on HBBH’s stability?

Contradictory stability reports (e.g., thermal vs. photolytic decomposition) require controlled environmental testing. For instance, HBBH’s instability under UV light vs. thermal neutrality (ΔH ≈ 0) is probed using time-resolved photoionization coupled with thermogravimetric analysis. Statistical error margins (e.g., ±0.015 eV in IE measurements) must be reported to contextualize findings .

Methodological Guidance for Research Design

Q. What frameworks guide hypothesis development for HBBH’s reactivity?

Use the PICO (Population, Intervention, Comparison, Outcome) framework:

- Population : HBBH isomers (e.g., HBBH, BBH₂).

- Intervention : Photoionization or metal coordination.

- Comparison : Computational vs. experimental IE values.

- Outcome : Correlation between B-B bond length and ionization energy. This structure ensures testable hypotheses, such as "HBBH’s cationic state exhibits elongated B-B bonds due to π-orbital ionization" .

Q. How are conflicting spectral interpretations addressed in peer-reviewed reporting?

Combine Results and Discussion sections to directly link data patterns to theoretical models. For example, unexpected IR bands in metal complexes are discussed in the context of solvent interactions (e.g., DMSO coordination) or alternative bonding modes (e.g., μ₂-bridging). Transparency about unresolved contradictions (e.g., unassigned vibrational peaks) is critical for reproducibility .

Data Presentation and Validation

Q. What standards ensure rigor in presenting HBBH’s spectroscopic data?

Q. How are HBBH’s environmental impacts assessed in interdisciplinary studies?

Apply lifecycle analysis (LCA) frameworks to evaluate synthesis byproducts (e.g., HCl emissions during metal complex preparation). Collaborate with environmental toxicology teams to model boron species’ ecotoxicity using QSAR (Quantitative Structure-Activity Relationship) tools, addressing gaps in current safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.